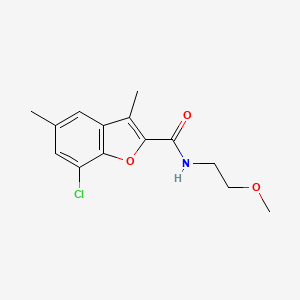
4-hydroxy-N'-(3-methyl-4-oxo-1(4H)-naphthalenylidene)benzohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-hydroxy-N'-(3-methyl-4-oxo-1(4H)-naphthalenylidene)benzohydrazide, also known as HONHBN, is a synthetic compound that has shown potential in various scientific research applications. This compound belongs to the class of hydrazones, which are known to possess a wide range of biological activities.
作用机制
The mechanism of action of 4-hydroxy-N'-(3-methyl-4-oxo-1(4H)-naphthalenylidene)benzohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are essential for cancer cell survival and proliferation. 4-hydroxy-N'-(3-methyl-4-oxo-1(4H)-naphthalenylidene)benzohydrazide has been shown to inhibit the activity of topoisomerase II, which is an enzyme that is essential for DNA replication and cell division. 4-hydroxy-N'-(3-methyl-4-oxo-1(4H)-naphthalenylidene)benzohydrazide has also been shown to inhibit the activation of NF-κB, which is a signaling pathway that is involved in the regulation of cell survival and proliferation.
Biochemical and Physiological Effects:
4-hydroxy-N'-(3-methyl-4-oxo-1(4H)-naphthalenylidene)benzohydrazide has been shown to have various biochemical and physiological effects. Studies have shown that 4-hydroxy-N'-(3-methyl-4-oxo-1(4H)-naphthalenylidene)benzohydrazide can induce oxidative stress in cancer cells, which is a process that leads to the accumulation of reactive oxygen species (ROS) and the induction of apoptosis. 4-hydroxy-N'-(3-methyl-4-oxo-1(4H)-naphthalenylidene)benzohydrazide has also been shown to inhibit the expression of various proteins that are involved in cancer cell survival and proliferation.
实验室实验的优点和局限性
One of the major advantages of using 4-hydroxy-N'-(3-methyl-4-oxo-1(4H)-naphthalenylidene)benzohydrazide in lab experiments is its potent anticancer activity. 4-hydroxy-N'-(3-methyl-4-oxo-1(4H)-naphthalenylidene)benzohydrazide has been shown to exhibit activity against various cancer cell lines, making it a promising compound for the development of new anticancer agents. However, one of the limitations of using 4-hydroxy-N'-(3-methyl-4-oxo-1(4H)-naphthalenylidene)benzohydrazide in lab experiments is its low solubility in water, which can make it difficult to dissolve and administer in vivo.
未来方向
There are several future directions for the research on 4-hydroxy-N'-(3-methyl-4-oxo-1(4H)-naphthalenylidene)benzohydrazide. One of the most promising directions is the development of new 4-hydroxy-N'-(3-methyl-4-oxo-1(4H)-naphthalenylidene)benzohydrazide derivatives that exhibit improved solubility and bioavailability. Another direction is the investigation of the synergistic effects of 4-hydroxy-N'-(3-methyl-4-oxo-1(4H)-naphthalenylidene)benzohydrazide with other anticancer agents, which could lead to the development of more effective combination therapies. Additionally, the investigation of the mechanism of action of 4-hydroxy-N'-(3-methyl-4-oxo-1(4H)-naphthalenylidene)benzohydrazide could provide insights into the development of new cancer therapies that target specific signaling pathways and enzymes.
合成方法
The synthesis of 4-hydroxy-N'-(3-methyl-4-oxo-1(4H)-naphthalenylidene)benzohydrazide can be achieved through a one-pot reaction between 3-methyl-1,4-naphthoquinone and 4-hydroxybenzohydrazide in the presence of a catalytic amount of glacial acetic acid. The reaction proceeds through the formation of an intermediate Schiff base, which is then reduced to 4-hydroxy-N'-(3-methyl-4-oxo-1(4H)-naphthalenylidene)benzohydrazide. This method has been reported to yield 4-hydroxy-N'-(3-methyl-4-oxo-1(4H)-naphthalenylidene)benzohydrazide in good to excellent yields.
科学研究应用
4-hydroxy-N'-(3-methyl-4-oxo-1(4H)-naphthalenylidene)benzohydrazide has been extensively studied for its potential in various scientific research applications. One of the most promising applications of 4-hydroxy-N'-(3-methyl-4-oxo-1(4H)-naphthalenylidene)benzohydrazide is in cancer research. Studies have shown that 4-hydroxy-N'-(3-methyl-4-oxo-1(4H)-naphthalenylidene)benzohydrazide exhibits potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 4-hydroxy-N'-(3-methyl-4-oxo-1(4H)-naphthalenylidene)benzohydrazide has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is essential for the prevention and treatment of cancer.
属性
IUPAC Name |
4-hydroxy-N-(4-hydroxy-3-methylnaphthalen-1-yl)iminobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3/c1-11-10-16(14-4-2-3-5-15(14)17(11)22)19-20-18(23)12-6-8-13(21)9-7-12/h2-10,21-22H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJZGYBCTFGCFJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C(=C1)N=NC(=O)C3=CC=C(C=C3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(7-methylimidazo[2,1-b][1,3]benzothiazol-2-yl)-2H-chromen-2-one](/img/structure/B5664393.png)
![2-{[(2,3-dihydro-1H-inden-1-ylacetyl)amino]methyl}-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5664394.png)
![N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-8-methoxychromane-3-carboxamide](/img/structure/B5664399.png)
![2-(1,3-thiazol-2-yl)-1-[3-(4H-1,2,4-triazol-4-yl)benzoyl]piperidine](/img/structure/B5664402.png)
![N-[4-(diethylamino)phenyl]-2-methylpropanamide](/img/structure/B5664406.png)
![N-[2-(2-ethoxyphenyl)ethyl]-5-ethyl-1,3,4-oxadiazol-2-amine](/img/structure/B5664412.png)
![(3R*,4R*)-3-cyclopropyl-4-methyl-1-[(5-methyl-3-thienyl)carbonyl]-3-pyrrolidinol](/img/structure/B5664425.png)
![1-[2-(5-hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)-2-oxoethyl]-2,4-imidazolidinedione](/img/structure/B5664427.png)

![(3R*,4R*)-3-cyclobutyl-4-methyl-1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-3-pyrrolidinol](/img/structure/B5664453.png)


![2-{[(2,3,6-trimethylphenoxy)acetyl]amino}benzamide](/img/structure/B5664476.png)